molecular formula C8H7ClN2 B8815543 2-Chloro-3-methylpyrazolo[1,5-A]pyridine

2-Chloro-3-methylpyrazolo[1,5-A]pyridine

Cat. No.: B8815543
M. Wt: 166.61 g/mol
InChI Key: QYVRLNKCLUCGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylpyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-chloro-3-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-7-4-2-3-5-11(7)10-8(6)9/h2-5H,1H3

InChI Key

QYVRLNKCLUCGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-iodopyrazolo[1,5-a]pyridine (27-3; 0.8 g, 2.87 mmol), methyl boronic acid (0.345 g, 5.7 mmol), and cesium carbonate (2.8 g, 8.61 mmol) in tetrahydrofuran (15 mL) was degassed for 10 min. Then triphenylphosphine (0.15 g, 0.574 mmol) and palladium acetate (0.064 g, 0.287 mmol) were added and heated in a sealed tube at 100° C. for 18 h. The reaction mixture was then cooled to room temperature, filtered and concentrated under reduced pressure. Purification of the resulting residue by flash chromatography on silica gel (0-5% ethyl acetate in hexanes) provided 2-chloro-3-methylpyrazolo[1,5-a]pyridine. 1H NMR (400 MHz, DMSO-d6) δ 8.55-8.53 (d, J=8 Hz, 1 H), 7.61-7.59 (d, J=8 Hz, 1 H), 7.25-7.21 (t, J=8 Hz, 1 H), 6.89-6.86 (t, J=8 Hz, 1 H), 2.19 (s, 3 H). MS (M+1): 167.1.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.